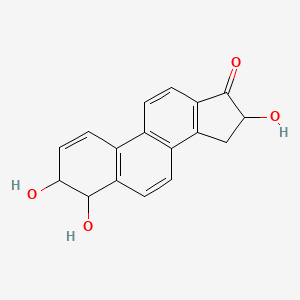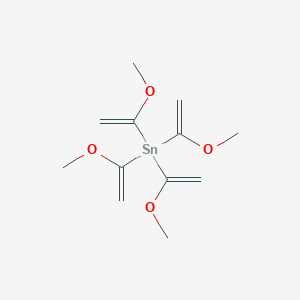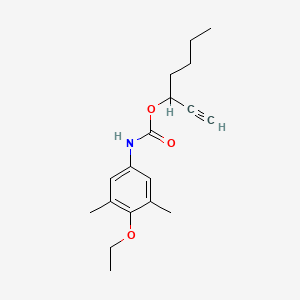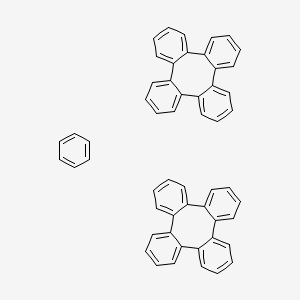
1-Hexadecyl-2,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecyl-2,3-dimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a hexadecyl group (a 16-carbon alkyl chain) and two methyl groups at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexadecyl-2,3-dimethylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups into an aromatic ring. The reaction involves the use of an alkyl halide (such as hexadecyl chloride) and a Lewis acid catalyst (such as aluminum chloride, AlCl₃) to facilitate the alkylation of 2,3-dimethylbenzene (xylene).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale Friedel-Crafts alkylation reactors, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexadecyl-2,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is further substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (such as palladium on carbon, Pd/C) can be used.
Substitution: Halogens (such as bromine, Br₂) or nitrating agents (such as nitric acid, HNO₃) can be used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems, leveraging its hydrophobic properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism by which 1-Hexadecyl-2,3-dimethylbenzene exerts its effects depends on its chemical interactions. For example, in electrophilic aromatic substitution reactions, the benzene ring’s π-electrons interact with electrophiles, forming a positively charged intermediate (arenium ion) that stabilizes through resonance before losing a proton to regenerate the aromatic system .
Comparaison Avec Des Composés Similaires
1-Hexadecylbenzene: Lacks the two methyl groups, making it less sterically hindered.
2,3-Dimethylbenzene (Xylene): Lacks the hexadecyl group, making it less hydrophobic.
1-Hexadecyl-4-methylbenzene: Has a different substitution pattern, affecting its reactivity and physical properties.
Propriétés
Numéro CAS |
83803-58-1 |
|---|---|
Formule moléculaire |
C24H42 |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
1-hexadecyl-2,3-dimethylbenzene |
InChI |
InChI=1S/C24H42/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-24-21-18-19-22(2)23(24)3/h18-19,21H,4-17,20H2,1-3H3 |
Clé InChI |
UHLXFCJOJNFYRI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1=CC=CC(=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)

![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)





![[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol](/img/structure/B14424236.png)
![Lithium, [(triphenylphosphoranylidene)methyl]-](/img/structure/B14424237.png)
![Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14424240.png)
![1,2,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424243.png)

